molecular formula C8H7N3O2 B1330820 7-Aminoquinazoline-2,4(1H,3H)-dione CAS No. 59674-85-0

7-Aminoquinazoline-2,4(1H,3H)-dione

Cat. No. B1330820
CAS RN: 59674-85-0
M. Wt: 177.16 g/mol
InChI Key: YJVIGCMCVAFCCB-UHFFFAOYSA-N
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Description

7-Aminoquinazoline-2,4(1H,3H)-dione is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This structure is significant in medicinal chemistry due to its presence in various pharmacologically active compounds.

Synthesis Analysis

The synthesis of quinazoline derivatives has been a subject of interest due to their biological activities. One method for synthesizing 7-alkylamino-2-methylquinoline-5,8-diones involves a multi-step process starting from 2,5-dimethoxyaniline. This process includes the Skraup reaction, demethylations, oxidative bromination, amination, and an unusual hydrobromic acid catalyzed debromination to yield the final product in good yields . Another approach for synthesizing quinazoline derivatives utilizes 2-aminobenzonitriles with carbon dioxide in the presence of cesium carbonate as a catalyst. This method has been used to synthesize key intermediates for drugs such as Prazosin, Bunazosin, and Doxazosin .

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized by a bicyclic system that includes a benzene ring fused to a pyrimidine ring. The synthesis of 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one confirmed the structure of a compound derived from the degradation of the "red pigment" and provided insights into the molecular architecture of these compounds .

Chemical Reactions Analysis

Quinazoline derivatives undergo various chemical reactions that are essential for their synthesis and functionalization. The Skraup reaction is a notable synthetic route that involves the formation of the quinoline ring system. The subsequent reactions, such as demethylation and debromination, are crucial for introducing different functional groups into the quinazoline core . The use of cesium carbonate to catalyze the reaction with carbon dioxide demonstrates the versatility of quinazoline chemistry in incorporating different elements and functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. The presence of amino groups and other substituents can affect the compound's solubility, stability, and reactivity. These properties are important for the compound's potential use in pharmaceutical applications. The synthesis methods described in the papers provide valuable information on how different reaction conditions, such as solvent, temperature, and pressure, can influence the yield and purity of the quinazoline derivatives .

Scientific Research Applications

  • Anti-cancer

    • Field : Medical and Pharmaceutical Chemistry .
    • Application : Quinazoline derivatives have been found to have anti-cancer properties . They are being explored as potential therapeutic agents in urinary bladder cancer therapy .
    • Method : New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers .
    • Results : Many quinazoline derivatives are approved for antitumor clinical use, such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib .
  • Anti-inflammation

    • Field : Medical and Pharmaceutical Chemistry .
    • Application : Quinazoline derivatives have been found to have anti-inflammatory properties .
    • Method : Medicinal chemists synthesized a variety of quinazoline compounds with different biological activities by installing various active groups to the quinazoline moiety using developing synthetic methods .
  • Anti-bacterial

    • Field : Medical and Pharmaceutical Chemistry .
    • Application : Quinazoline derivatives have been found to have anti-bacterial properties .
    • Method : Medicinal chemists synthesized a variety of quinazoline compounds with different biological activities by installing various active groups to the quinazoline moiety using developing synthetic methods .
  • Analgesia

    • Field : Medical and Pharmaceutical Chemistry .
    • Application : Quinazoline derivatives have been found to have analgesic properties .
    • Method : Medicinal chemists synthesized a variety of quinazoline compounds with different biological activities by installing various active groups to the quinazoline moiety using developing synthetic methods .
  • Anti-virus

    • Field : Medical and Pharmaceutical Chemistry .
    • Application : Quinazoline derivatives have been found to have anti-viral properties .
    • Method : Medicinal chemists synthesized a variety of quinazoline compounds with different biological activities by installing various active groups to the quinazoline moiety using developing synthetic methods .
  • Anti-cytotoxin

    • Field : Medical and Pharmaceutical Chemistry .
    • Application : Quinazoline derivatives have been found to have anti-cytotoxin properties .
    • Method : Medicinal chemists synthesized a variety of quinazoline compounds with different biological activities by installing various active groups to the quinazoline moiety using developing synthetic methods .
  • Anti-spasm

    • Field : Medical and Pharmaceutical Chemistry .
    • Application : Quinazoline derivatives have been found to have anti-spasm properties .
    • Method : Medicinal chemists synthesized a variety of quinazoline compounds with different biological activities by installing various active groups to the quinazoline moiety using developing synthetic methods .
  • Anti-tuberculosis

    • Field : Medical and Pharmaceutical Chemistry .
    • Application : Quinazoline derivatives have been found to have anti-tuberculosis properties .
    • Method : Medicinal chemists synthesized a variety of quinazoline compounds with different biological activities by installing various active groups to the quinazoline moiety using developing synthetic methods .
  • Anti-oxidation

    • Field : Medical and Pharmaceutical Chemistry .
    • Application : Quinazoline derivatives have been found to have anti-oxidation properties .
    • Method : Medicinal chemists synthesized a variety of quinazoline compounds with different biological activities by installing various active groups to the quinazoline moiety using developing synthetic methods .

Future Directions

New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . This suggests that the research and development of 7-Aminoquinazoline-2,4(1H,3H)-dione and its derivatives could be a promising direction in the future.

properties

IUPAC Name

7-amino-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-4-1-2-5-6(3-4)10-8(13)11-7(5)12/h1-3H,9H2,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJVIGCMCVAFCCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30328022
Record name 7-Aminoquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30328022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Aminoquinazoline-2,4(1H,3H)-dione

CAS RN

59674-85-0
Record name 7-Aminoquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30328022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
Y Xie, T Maxson, Y Tor - Organic & biomolecular chemistry, 2010 - pubs.rsc.org
A fluorescent nucleobase analogue, 7-aminoquinazoline-2,4-(1H,3H)-dione, is incorporated into a DNA oligonucleotide and senses mismatched pairing by displaying G-specific …
Number of citations: 37 pubs.rsc.org
A Aviñó, C Fàbrega, R Eritja - Nucleic Acids Chemistry …, 2021 - books.google.com
Recent advances in DNA detection techniques have led to the widespread use of specificnucleicacidhybridizationprobesasan alternative methodologyfor thedetection of human …
Number of citations: 2 books.google.com
Y Xie - 2010 - search.proquest.com
A family of quinazoline-based fluorescent nucleoside analogues is synthesized for photophysical studies and applications in probing nucleic acid structure, dynamics, and recognition. …
Number of citations: 1 search.proquest.com
RA Bamford - 2015 - etheses.bham.ac.uk
Single nucleotide polymorphisms (SNPs) are single base variations in DNA which give genetic variation. However, SNPs can also be linked to the development of certain diseases. …
Number of citations: 4 etheses.bham.ac.uk
L Cascales, DJ Craik, Y Huo, X Qiu, W Shao… - Org. Biomol …, 2010 - pubs.rsc.org
Highly substituted 4H-pyrans can be smoothly synthesized from readily available 2-(1-alkynyl)-2-alkene-1-ones by an unexpected DBU or Bu3P-catalyzed hetero-[4+ 2] cycloaddition …
Number of citations: 0 pubs.rsc.org

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